
5-Amino-8-chloro-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-chloro-2-methylquinolin-4-ol is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-chloro-2-methylquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Nitration: Starting with 2-methylquinoline, nitration is performed using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Chlorination: Chlorination at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Hydroxylation: Finally, hydroxylation at the 4-position is carried out using appropriate hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia or thiols in polar solvents.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-Amino-8-chloro-2-methylquinolin-4-ol is primarily recognized for its potential in treating neurodegenerative diseases. Its structural similarity to other quinoline derivatives, such as 8-hydroxyquinoline, allows it to exhibit significant biological activities.
Antineurodegenerative Properties
Research has shown that quinoline derivatives can inhibit neurotoxic processes associated with diseases like Alzheimer's disease. For instance, compounds similar to this compound have demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from glutamate-induced toxicity .
Case Study:
A study evaluated a series of aminoquinoline derivatives for their ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds showed varying degrees of inhibitory activity, with some achieving over 40% inhibition at low concentrations .
Compound | Inhibition Rate (%) | Concentration (µM) |
---|---|---|
c3 | 41.4 | 10 |
c5 | 25.5 | 10 |
Anticancer Activity
The antiproliferative effects of quinoline derivatives have been documented in various cancer cell lines. For example, this compound and its analogs have been tested against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) cells, showing promising results in inhibiting cell growth .
Data Summary:
In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
HeLa | 5-Amino Derivative | 15 |
HT-29 | 5-Amino Derivative | 20 |
Metal Chelation Properties
The compound also exhibits metal-chelating properties, which are crucial for maintaining metal ion homeostasis in biological systems. Quinoline derivatives are known to bind with metal ions such as copper and zinc, which are essential for various enzymatic processes.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of quinoline derivatives, including this compound.
Antitubercular Activity
Research has focused on the synthesis of quinoline-triazole hybrids that exhibit potent activity against Mycobacterium tuberculosis. These studies suggest that modifications to the quinoline structure can enhance antibacterial efficacy .
Data Overview:
The following table summarizes the MIC values of synthesized compounds against Mycobacterium tuberculosis:
Compound | MIC (µg/mL) |
---|---|
Compound A | 12.5 |
Compound B | 15 |
Mechanism of Action
The mechanism of action of 5-Amino-8-chloro-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-methylquinolin-4-ol: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.
5-Amino-2-methylquinolin-4-ol: Lacks the chloro group at the 8-position, potentially altering its chemical properties and applications.
5-Amino-8-chloroquinolin-4-ol: Lacks the methyl group at the 2-position, which can influence its steric and electronic properties.
Uniqueness
5-Amino-8-chloro-2-methylquinolin-4-ol is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-amino-8-chloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-4-8(14)9-7(12)3-2-6(11)10(9)13-5/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
GQFVXZGRBFWVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.